3-Biphenylmagnesium bromide
Overview
Description
3-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a white amorphous solid often used as a reagent in organic synthesis. This compound is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds .
Scientific Research Applications
3-Biphenylmagnesium bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of biologically active compounds for research purposes.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Safety and Hazards
3-Biphenylmagnesium bromide is highly flammable . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
3-Biphenylmagnesium bromide is an organometallic compound, often used as a reagent in organic synthesis . It is a Grignard reagent, which are powerful tools in the field of organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are typically carbon atoms in organic molecules that possess a partial or full positive charge .
Mode of Action
The mode of action of this compound involves its reaction with alkyl halides or alcohols to generate the corresponding alkyl magnesium bromide or magnesium alcohol bromide . These organic magnesium reagents have extremely high activity and can be used to synthesize organic compounds, such as alcohols, ethers, ketones, and aldehydes .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it participates in Grignard reactions, which are a cornerstone of carbon-carbon bond forming reactions in organic synthesis .
Pharmacokinetics
It’s worth noting that the reaction conditions need to be carried out under an inert gas (such as nitrogen) and under dry conditions to avoid the interference of moisture and oxygen on the reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .
Action Environment
The action of this compound is highly dependent on the reaction environment. It requires an inert atmosphere and dry conditions for the reaction to proceed smoothly . It is also sensitive to moisture and oxygen, which can interfere with the reaction . Safety measures should be taken during operation due to its irritating and corrosive nature .
Preparation Methods
3-Biphenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium powder. The reaction is carried out under an inert gas atmosphere, such as nitrogen, and under dry conditions to avoid interference from moisture and oxygen. The reaction conditions are crucial to ensure the smooth progress and safety of the reaction .
Chemical Reactions Analysis
3-Biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain compounds under specific conditions.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and alcohols. The major products formed from these reactions are alcohols, ethers, ketones, and aldehydes .
Comparison with Similar Compounds
3-Biphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and 4-biphenylmagnesium bromide. While all these compounds are used in organic synthesis, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:
- Phenylmagnesium bromide
- 4-Biphenylmagnesium bromide
- 2-Biphenylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide .
Properties
IUPAC Name |
magnesium;phenylbenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNAAWKKVXHYTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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